4-Chrysenecarboxylate
Description
4-Chrysenecarboxylate is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a carboxylate ester group at the 4-position of the chrysene backbone. Chrysene, a four-fused benzene ring system, imparts significant rigidity and hydrophobicity to the molecule. The carboxylate group enhances solubility in polar solvents compared to unmodified PAHs, which is critical for laboratory handling and reactivity .
Properties
Molecular Formula |
C19H12O2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
chrysene-4-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11H,(H,20,21) |
InChI Key |
VIHCWMSLKDZZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Note: Theoretical values for this compound are inferred from chrysene (C₁₈H₁₂) and carboxylate group (COO⁻).
Key Observations :
- Size and Rigidity : this compound’s chrysene backbone confers a larger molecular weight (~273 g/mol) and planar geometry compared to smaller analogs like methyl 4-chlorocubanecarboxylate (196.63 g/mol). The cubane framework in the latter introduces three-dimensional rigidity, distinct from chrysene’s flat structure .
- Functional Groups: The amino group in ethyl 5-aminothiazole-4-carboxylate enhances nucleophilicity, making it reactive in coupling reactions, whereas the chloro substituent in methyl 4-chlorocubanecarboxylate may stabilize the molecule via electron-withdrawing effects .
- Solubility : Ethyl 4-(4-chlorobutanamido)benzoate’s flexible chloro-amide chain likely improves solubility in organic solvents compared to this compound, which may require polar aprotic solvents due to its aromaticity .
Research Findings and Data Gaps
- Spectroscopic Data: emphasizes the use of ¹H/¹³C NMR and HRMS for confirming compound identity, which would be essential for characterizing this compound .
- Hazards and Handling: While highlights project risk assessments (e.g., flammability, toxicity), chrysene derivatives may pose carcinogenic risks, necessitating strict safety protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
